N-Acetil-D-penicilamina

Descripción general

Descripción

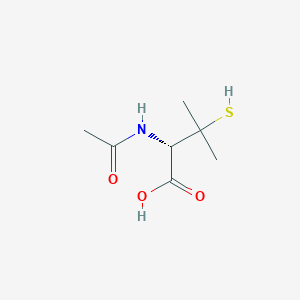

N-Acetilpenicilamina es un compuesto organosulfurado con la fórmula química C7H13NO3S. Se deriva del aminoácido penicilamina y es conocido por su papel como donador de óxido nítrico.

Aplicaciones Científicas De Investigación

N-Acetilpenicilamina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar los S-nitrosotioles y su química redox.

Biología: Investigado por su papel en la señalización celular y como donador de óxido nítrico.

Medicina: Explorado por sus posibles efectos terapéuticos, incluidas las propiedades antimicrobianas y antitrombóticas.

Industria: Utilizado en el desarrollo de polímeros liberadores de óxido nítrico para aplicaciones biomédicas

Mecanismo De Acción

N-Acetilpenicilamina ejerce sus efectos principalmente a través de la liberación de óxido nítrico. El óxido nítrico liberado de N-Acetilpenicilamina interactúa con varios objetivos moleculares, incluida la guanilato ciclasa, lo que lleva a la producción de monofosfato cíclico de guanosina (cGMP). Esta vía de señalización está involucrada en la vasodilatación y otros procesos fisiológicos .

Compuestos similares:

S-Nitrosoglutatión: Otro S-nitrosotiol con propiedades de liberación de óxido nítrico similares.

N-Nitrososarcosina: Un compuesto nitroso con características estructurales diferentes pero reactividad similar

Singularidad: N-Acetilpenicilamina es única debido a sus características estructurales específicas derivadas de la penicilamina. Su estabilidad y liberación controlada de óxido nítrico la hacen particularmente valiosa en aplicaciones biomédicas .

Análisis Bioquímico

Biochemical Properties

N-Acetyl-D-penicillamine plays a significant role in biochemical reactions. It is often used for the precolumn derivatization of amino acids or amino alcohols . The diastereoisomers formed can be efficiently resolved by HPLC on conventional reversed-phase columns . It is also used as a heavy metal chelator .

Cellular Effects

N-Acetyl-D-penicillamine has been shown to have effects on various types of cells and cellular processes. For instance, it has been used to treat mercury poisoning as it was found to be more effective than D-penicillamine and other agents in mercury extraction . It is also known to suppress inducible nitric oxide synthase expression by inhibiting post-translational modification .

Molecular Mechanism

The molecular mechanism of N-Acetyl-D-penicillamine involves its ability to chelate heavy metals. It binds to these metals, allowing them to be eliminated in the urine . It also inhibits the binding of methyl mercury to isolated human erythrocytes .

Temporal Effects in Laboratory Settings

In laboratory settings, N-Acetyl-D-penicillamine has been shown to have temporal effects. For instance, it has been found to reduce the biological half-life of mercury and decrease liver, kidney, brain, and blood mercury levels, as well as increase urinary excretion of mercury in a concentration-dependent manner, in mice when administered following injection of methyl mercuric chloride .

Dosage Effects in Animal Models

In animal models, the effects of N-Acetyl-D-penicillamine vary with different dosages. For instance, it has been used in the treatment of Wilson’s disease and cystinuria in humans and dogs, where it has been found to be effective in reducing urinary free cystine .

Metabolic Pathways

N-Acetyl-D-penicillamine is involved in the hexosamine biosynthesis pathway (HBP), which utilizes fructose-6-phosphate (Fru-6-P), glutamine, acetyl-coenzyme A (acetyl-CoA), and uridine triphosphate (UTP) as substrates to synthesize uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) .

Transport and Distribution

N-Acetyl-D-penicillamine is transported and distributed within cells and tissues. It is used as a form of immunosuppression to treat rheumatoid arthritis. N-Acetyl-D-penicillamine inhibits macrophages, decreases IL-1 and the number of T-lymphocytes, and prevents collagen cross linkage .

Subcellular Localization

It is known that N-Acetyl-D-penicillamine can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: N-Acetilpenicilamina se puede sintetizar mediante la nitrosación de N-acetil-DL-penicilamina. El proceso implica la reacción de N-acetil-DL-penicilamina con ácido nitroso, que se genera in situ a partir de nitrito de sodio y ácido clorhídrico. La reacción generalmente se lleva a cabo a bajas temperaturas para asegurar la estabilidad del producto .

Métodos de producción industrial: En entornos industriales, la producción de N-Acetilpenicilamina implica rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la cristalización y la cromatografía, son comunes en la producción industrial .

Análisis De Reacciones Químicas

Tipos de reacciones: N-Acetilpenicilamina experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar disulfuros.

Reducción: Se puede reducir a su tiol correspondiente.

Sustitución: Puede sufrir reacciones de sustitución nucleófila.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Agentes reductores como el ditiotreitol.

Sustitución: Nucleófilos como aminas o alcoholes.

Principales productos formados:

Oxidación: Disulfuros.

Reducción: Tioles.

Sustitución: Derivados sustituidos de N-Acetilpenicilamina.

Comparación Con Compuestos Similares

S-Nitrosoglutathione: Another S-nitrosothiol with similar nitric oxide-releasing properties.

N-Nitrososarcosine: A nitroso compound with different structural features but similar reactivity

Uniqueness: N-Acetylpenicillamine is unique due to its specific structural features derived from penicillamine. Its stability and controlled release of nitric oxide make it particularly valuable in biomedical applications .

Actividad Biológica

N-Acetyl-D-penicillamine (NAP) is a derivative of D-penicillamine, a well-known chelating agent primarily used in the treatment of various conditions such as Wilson's disease and cystinuria. NAP exhibits a range of biological activities that make it a subject of interest in both clinical and research settings. This article explores the biological activity of NAP, focusing on its pharmacodynamics, therapeutic applications, and associated research findings.

N-Acetyl-D-penicillamine is characterized by its thiol group, which plays a crucial role in its biological activity. The compound can form mixed disulfides with cysteine, enhancing the solubility of cysteine and facilitating its extraction from the body, which is particularly beneficial in treating cystinuria—a condition characterized by excess cystine leading to kidney stones .

- Chelation : NAP binds to metal ions (e.g., copper), which is essential for its efficacy in treating Wilson's disease by reducing copper accumulation in tissues .

- Antioxidant Activity : The thiol group provides antioxidant properties, enabling NAP to scavenge free radicals and protect against oxidative stress .

- Anti-inflammatory Effects : NAP has been shown to modulate inflammatory responses by inhibiting specific pathways involved in inflammation, including prostaglandin synthesis and lysosomal enzyme release .

Pharmacokinetics

The pharmacokinetic profile of NAP indicates that it is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations occurring within 1 to 3 hours post-administration. Its bioavailability ranges from 40% to 70%, although this can be significantly reduced when taken with food or certain supplements .

Cystinuria Treatment

NAP has been effectively used in the management of cystinuria. A study comparing NAP with D-penicillamine showed similar efficacy in reducing urinary cystine excretion, with fewer severe adverse reactions reported for NAP .

Wilson’s Disease

Due to its ability to chelate copper, NAP has been proposed as a treatment option for Wilson's disease. Research indicates that it effectively reduces hepatic copper levels, although more extensive studies are needed to establish long-term efficacy and safety .

Cancer Research

Emerging evidence suggests that NAP may have potential as an anti-cancer agent. In vitro studies have demonstrated protective effects against oxidative damage induced by tobacco smoke, indicating possible applications in lung cancer prevention .

Side Effects and Safety Profile

While generally well-tolerated, NAP can cause side effects similar to those associated with D-penicillamine, including:

- Mild acute hypersensitivity reactions

- Proteinuria

- Edema and hypoalbuminemia in some cases

These side effects tend to resolve upon discontinuation of the drug or with short courses of corticosteroids .

Case Study: Long-Term Use in Systemic Sclerosis

A long-term study involving patients with systemic sclerosis (SSc) indicated that treatment with D-penicillamine (and by extension NAP) improved skin conditions and reduced visceral organ involvement over a period of 15 years .

Kinetics Study

A study on the oxidation kinetics of N-acetyl-D-penicillamine revealed its reactivity with iodate and iodine under acidic conditions, further supporting its role as a thiol compound with significant biological activity .

Propiedades

IUPAC Name |

(2S)-2-acetamido-3-methyl-3-sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-4(9)8-5(6(10)11)7(2,3)12/h5,12H,1-3H3,(H,8,9)(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNBCKASUFBXCO-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)O)C(C)(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C(=O)O)C(C)(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701030813 | |

| Record name | N-Acetyl-D-penicillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15537-71-0 | |

| Record name | N-Acetylpenicillamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15537-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-D-penicillamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015537710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-D-penicillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-3-dimethyl-DL-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLPENICILLAMINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WO11M5K6OR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: N-Acetyl-D-penicillamine (NAPA) primarily acts by interacting with cysteine. It forms a more soluble mixed disulfide, NAPA-cysteine, in place of cystine, thereby decreasing free urinary cystine levels. [] This mechanism is particularly important in the treatment of cystinuria, where high cystine levels lead to stone formation. [] Additionally, NAPA can inhibit lactoperoxidase, an enzyme with antibacterial properties, by competing for the enzyme's active site. []

A: * Molecular Formula: C7H13NO3S* Molecular Weight: 191.25 g/mol* Spectroscopic Data: Detailed spectroscopic data, including 1H and 13C NMR, can be found in research focused on diastereomeric thiazolidinecarboxylic acids derived from NAPA. []

A: NAPA has been successfully incorporated into various materials for controlled nitric oxide (NO) release. Studies have shown its compatibility with polymers like polydimethylsiloxane (PDMS) [], polyvinyl chloride (PVC) [], and CarboSil polymers []. For example, SNAP-doped CarboSil, where SNAP is the S-nitroso derivative of NAPA, demonstrated long-term NO release for over 22 days with controlled leaching of SNAP, its byproduct N-acetyl-D-penicillamine (NAP), and NAP disulfide. [] This highlights the potential of NAPA-modified materials for biomedical applications.

A: While NAPA itself might not directly act as a catalyst, it serves as a precursor for S-nitroso-N-acetyl-D-penicillamine (SNAP), a potent NO donor. [, , , , , ] The release of NO from SNAP can be catalyzed by transition metals like Cu²⁺, Fe²⁺, Co²⁺, Ni²⁺, and Zn²⁺. [] This catalytic NO release from SNAP-modified materials has potential applications in preventing thrombus formation on stents and other blood-contacting medical devices. []

A: While specific computational studies focusing solely on NAPA were not identified within the provided research, its application in creating NO-releasing polymers, like SNAP-HPAMAM, has been investigated. [] Further research utilizing computational methods could be valuable for exploring the interactions of NAPA with different materials and its potential for other applications.

A: The presence of the acetyl group in NAPA distinguishes it from D-penicillamine (DPA). This modification removes the free α-amino group, which is implicated in some of the toxic effects of DPA. [] This suggests that structural changes in NAPA can significantly alter its pharmacological and toxicological profile.

A: NAPA has demonstrated remarkable stability when incorporated into polymers with low water uptake, like silicone rubber. [] Studies have shown sustained NO release from SNAP-incorporated materials for extended periods, implying the long-term stability of the SNAP moiety (derived from NAPA). [, , ] This stability is crucial for its successful incorporation into long-term implantable devices.

A: While the provided research doesn't delve into the detailed PK/PD profile of NAPA, it highlights its effectiveness in reducing urinary cystine levels in cystinuria patients, similar to D-penicillamine. [] This suggests its absorption and activity in vivo.

A: NAPA has shown efficacy in reducing urinary cystine levels in cystinuria patients. [, ] Furthermore, materials impregnated with SNAP, an NO-donating derivative of NAPA, have demonstrated significant antibacterial effects against various bacterial strains like Staphylococcus aureus and Proteus mirabilis in in vitro settings. [, ] Further research, including animal models and clinical trials, is necessary to fully elucidate its efficacy and potential applications.

A: NAPA was investigated as a potentially safer alternative to D-penicillamine (DPA) for treating cystinuria. [, , ] While DPA can cause severe side effects like acute hypersensitivity reactions and proteinuria, NAPA was associated with milder side effects. [] This suggests a potentially improved safety profile for NAPA compared to DPA.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.